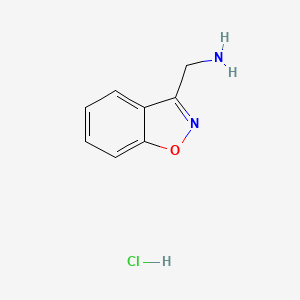

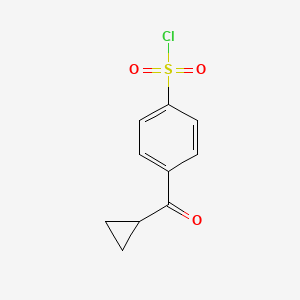

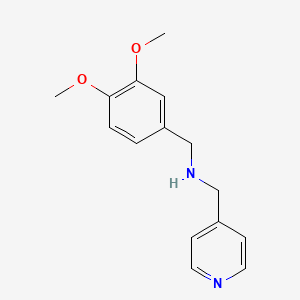

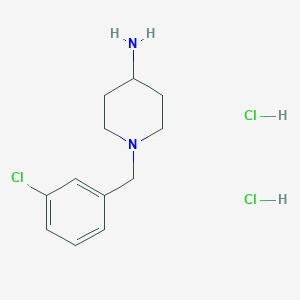

![molecular formula C16H14ClNO2 B3037813 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 626225-81-8](/img/structure/B3037813.png)

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

Descripción general

Descripción

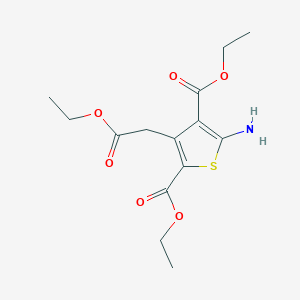

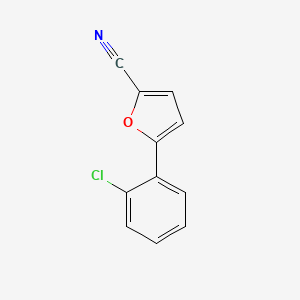

The compound 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is a derivative of the 4H-1,2-benzoxazine class, which is a fundamental structure within the oxazine group of heterocycles. These compounds are known for their potential as intermediates in the synthesis of oxygen-functionalized aromatic compounds due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 4H-1,2-benzoxazine derivatives, including those with electron-withdrawing substituents on the benzene ring, has been developed using a general method. This involves the treatment of methyl 2-nitro-3-phenylpropionate with an excess of trifluoromethanesulfonic acid, yielding 3-methoxycarbonyl-4H-1,2-benzoxazine in good yield. The methodology is versatile and can be applied to synthesize a variety of functionalized 4H-1,2-benzoxazine rings .

Molecular Structure Analysis

The molecular structure of related 3,4-dihydro-2H-benz[1,3]oxazin-2-ones has been confirmed through X-ray structure analysis. This analysis provides detailed insights into the arrangement of atoms within the molecule and the spatial configuration of the substituents, which is crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

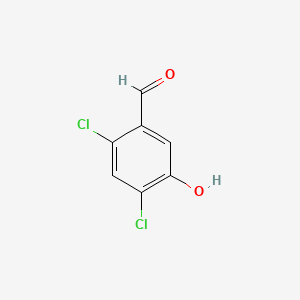

The 4H-1,2-benzoxazine derivatives can undergo various chemical reactions, serving as precursors to functionalized o-quinone methides and multisubstituted phenols. These reactions expand the utility of the benzoxazine derivatives in organic synthesis, allowing for the creation of a wide range of oxygen-functionalized aromatic compounds . Additionally, reactions of 4-oxobenz[1,3-e]oxazinium perchlorates with α-aminoazoles have been studied, leading to the formation of derivatives of pyrazolo[3,4-d]pyrimidine and other azoloazine systems, demonstrating the versatility of oxazine derivatives in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-1,2-benzoxazine derivatives are influenced by the presence of electron-withdrawing substituents on the benzene ring. These substituents can affect the electron density of the molecule, its stability, and its reactivity in subsequent chemical transformations. The specific properties of 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one would be expected to include its melting point, solubility, and reactivity profile, which are important for its application in organic synthesis .

Aplicaciones Científicas De Investigación

Microwave Synthesis and Biological Evaluation

The application of 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one in scientific research has been explored in the context of microwave synthesis of chiral derivatives and their subsequent biological evaluation. A study highlighted the synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones via Smiles rearrangement, utilizing both conventional and microwave irradiation conditions. These compounds demonstrated significant inhibition against Gram-positive bacteria and fungi, suggesting their potential in antibiotic development (Li-juan Meng et al., 2013).

Novel Synthesis Approaches

Another research avenue has been the exploration of innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, a category to which 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one belongs. These compounds are of interest in biology and medication, prompting efforts to develop new synthesis techniques. Through the use of 2-aminophenol as a starting material, various derivatives have been successfully synthesized, showcasing the versatility and potential applications of these compounds in pharmacological and synthetic chemistry contexts (詹淑婷, 2012).

Antimicrobial Activity

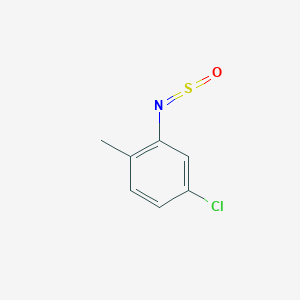

Further research has delved into the antimicrobial properties of benzo[1,4]oxazin-3(4H)-one derivatives. A study synthesized these derivatives via Smiles rearrangement and evaluated their in vitro antimicrobial activity against various bacterial strains and fungi. The findings revealed that the compounds, particularly those with fluorine atoms, exhibited potent antimicrobial properties, offering insights into the design of new antimicrobial agents based on the benzo[1,4]oxazin-3(4H)-one scaffold (Liang Fang et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

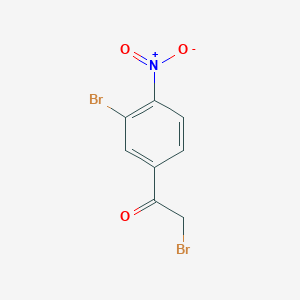

It’s known that benzo[1,4]oxazin-3-one derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the compound’s potential to undergo nucleophilic substitution reactions could influence the pathways involving the targets it binds to . .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been known to exhibit antimicrobial activity, showing potency toward gram-positive and gram-negative microorganisms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be influenced by the pH of the environment, which can affect its ionization state and, consequently, its interaction with its targets . .

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11-16(19)18(10-12-6-2-3-7-13(12)17)14-8-4-5-9-15(14)20-11/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESORBQACFGSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)

![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)

![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)